molecular formula C9H14N2 B1592657 2-Methyl-1-(2-pyridyl)-1-propylamine CAS No. 58088-72-5

2-Methyl-1-(2-pyridyl)-1-propylamine

Cat. No. B1592657
CAS RN: 58088-72-5
M. Wt: 150.22 g/mol
InChI Key: DQKQDUXKROXADZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may also include yield, purity, and optimization of the synthesis process .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR, IR spectroscopy, etc., to determine the molecular structure .


Chemical Reactions Analysis

This would involve detailing the chemical reactions the compound can undergo, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility, density, molar mass, etc .

Scientific Research Applications

1. Synthesis and Halogenation of 2-methylimidazo[1,2-a]pyridine

  • Summary of Application : This research focused on the synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine, a derivative of 2-Methyl-1-(2-pyridyl)-1-propylamine. The compound was further reacted with bromine and iodine, leading to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .
  • Methods of Application : The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine was studied. The reaction proceeded with a substitution of a hydrogen atom at the C-3 carbon atom, forming 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .
  • Results or Outcomes : The 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide showed antimicrobial properties against Staphylococcus aureus at concentrations of 2700 and 675 μg/ml .

2. Synthesis of Indole Derivatives

  • Summary of Application : Indoles, which are similar to 2-Methyl-1-(2-pyridyl)-1-propylamine in that they are both heterocyclic compounds, are significant in natural products and drugs. They play a main role in cell biology and have been used in the treatment of various disorders .
  • Methods of Application : The research focused on the construction of indoles as a moiety in selected alkaloids .
  • Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties. They have attracted the attention of the chemical community due to their importance .

3. Synthesis and Antimicrobial Activity of Coumarin Derivatives

  • Summary of Application : This research focused on the synthesis and characterization of new coumarin derivatives, which are structurally similar to 2-Methyl-1-(2-pyridyl)-1-propylamine. These compounds were tested for their in vitro antimicrobial activity .
  • Methods of Application : The compounds were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .
  • Results or Outcomes : The newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains. A few of them were found to be potent antimicrobial agents .

4. Synthesis of Indole Derivatives

  • Summary of Application : This research focused on the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
  • Methods of Application : The research aimed to highlight the construction of indoles as a moiety in selected alkaloids .
  • Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties. They have attracted the attention of the chemical community due to their importance .

5. Synthesis and Antimicrobial Activity of New Coumarin Derivatives

  • Summary of Application : This research focused on the synthesis and characterization of new coumarin derivatives, which are structurally similar to 2-Methyl-1-(2-pyridyl)-1-propylamine. These compounds were tested for their in vitro antimicrobial activity .

Safety And Hazards

This would involve detailing the safety precautions needed when handling the compound, its toxicity, environmental impact, etc .

Future Directions

This would involve detailing potential future research directions, such as new synthetic routes, potential applications, etc .

properties

IUPAC Name

2-methyl-1-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7(2)9(10)8-5-3-4-6-11-8/h3-7,9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKQDUXKROXADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625588
Record name 2-Methyl-1-(pyridin-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(2-pyridyl)-1-propylamine

CAS RN

58088-72-5
Record name 2-Methyl-1-(pyridin-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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